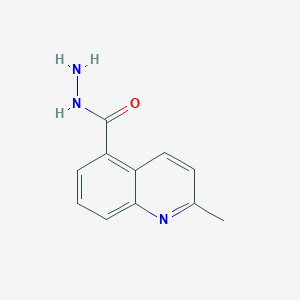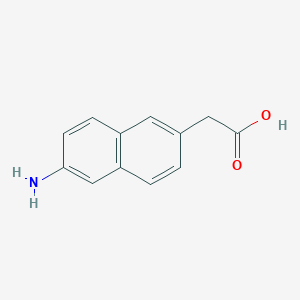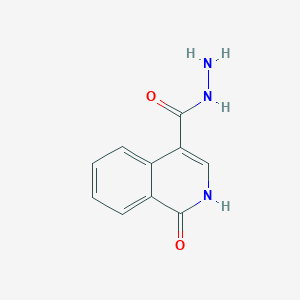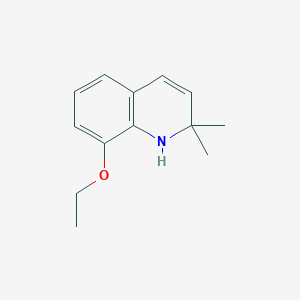![molecular formula C11H14FNO B11900034 (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900034.png)
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol: is a chiral compound that features a pyrrolidine ring substituted with a fluorophenylmethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzyl chloride and ®-pyrrolidin-3-ol.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenylmethyl group, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the reduced fluorophenylmethyl derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Ligand Design: Employed in the design of ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(butylsulfanyl)methyl]pyrrolidin-3-ol .
- Pyrrolopyrazine Derivatives: These compounds share a pyrrolidine ring but differ in their substitution patterns and biological activities .
Uniqueness:
- Structural Features: The presence of the fluorophenylmethyl group and the specific stereochemistry at the 3-position of the pyrrolidine ring make (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol unique.
- Biological Activity: Its unique structure imparts distinct biological activities compared to other similar compounds.
特性
分子式 |
C11H14FNO |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1 |
InChIキー |
JLCQPMJBQFEEMH-LLVKDONJSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)CC2=CC=C(C=C2)F |
正規SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)
![5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899992.png)






![3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B11900031.png)
